(3-Fluorophenyl)hydrazine
Description
Contextualization within Hydrazine (B178648) Derivatives Research Landscape
Hydrazine derivatives constitute a broad and important class of organic compounds characterized by a nitrogen-nitrogen single bond. They are widely utilized as versatile reagents and synthons in organic synthesis. Within this extensive family, aromatic hydrazines, including phenylhydrazine (B124118) and its substituted analogues like (3-Fluorophenyl)hydrazine, are of particular interest. ontosight.aitandfonline.com They are fundamental precursors in classic named reactions such as the Fischer indole (B1671886) synthesis, a cornerstone method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. rsc.org
This compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Its application extends to the preparation of a variety of heterocyclic systems beyond indoles, such as pyrazoles, thiadiazoles, and triazoles. fluoromart.comnih.gov The reactivity of the hydrazine moiety allows for condensation reactions with carbonyl compounds to form hydrazones, which are not only stable intermediates but also exhibit a range of biological activities themselves. windows.netxiahepublishing.com The research landscape sees this compound and its hydrochloride salt frequently employed in the development of novel compounds with potential therapeutic applications. ontosight.aifluoromart.com
Significance of Fluorine Substitution in Aromatic Hydrazine Systems
The introduction of a fluorine atom into an organic molecule can dramatically alter its properties, a strategy widely employed in drug design and materials science. researchgate.net In the context of aromatic hydrazine systems, the substitution of a hydrogen atom with a fluorine atom at the meta-position of the phenyl ring in this compound has profound implications.
Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. researchgate.net This electronic perturbation influences the nucleophilicity of the hydrazine group, which can affect reaction rates and, in some cases, the regioselectivity of cyclization reactions. nih.gov For instance, in the Fischer indole synthesis, the electronic nature of the substituent on the phenylhydrazine can influence the position of cyclization.
Furthermore, the incorporation of fluorine can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. The C-F bond is significantly stronger than a C-H bond, making it more resistant to cleavage. In terms of biological interactions, fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially leading to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. The lipophilicity of a molecule can also be modulated by fluorine substitution, which in turn affects its absorption, distribution, and transport properties.
Overview of Current and Emerging Research Trajectories
Current research involving this compound is largely driven by the quest for new biologically active molecules. A significant trajectory is the synthesis of novel heterocyclic compounds and the evaluation of their therapeutic potential. fluoromart.com For example, derivatives of this compound have been synthesized and investigated for a range of biological activities as detailed in the table below.
| Derivative Class | Investigated Biological Activity | Key Findings |
|---|---|---|
| Indole derivatives | Anticancer, Antioxidant | Some indole hydrazide/hydrazone derivatives have shown notable antioxidant behavior. tandfonline.com Certain indole derivatives containing 1,3,4-thiadiazoles and 4H-1,2,4-triazol-4-amines have demonstrated potent antitumor activity. nih.gov |
| Schiff base metal complexes | Antimicrobial, Antitubercular, Antimalarial | Metal complexes of Schiff bases derived from this compound analogues have shown good antimicrobial potential, with some exhibiting significant activity against Mycobacterium tuberculosis and Plasmodium falciparum. windows.netxiahepublishing.comresearchgate.net |
| Thiosemicarbazones | Antibacterial, Antifungal, Anticancer | N-(3-fluorophenyl)hydrazinecarbothioamide and related compounds have been studied for their antimicrobial properties and their ability to modulate signaling pathways involved in cell proliferation. |
| Pyrimidines | Antidiabetic | A pyrimidine (B1678525) derivative incorporating a this compound carbothioamide moiety has been synthesized and shows potential as a dual α-glucosidase and α-amylase inhibitor. mdpi.com |
Emerging research is also exploring the utility of fluorinated hydrazines in the development of fluorescent probes for the detection of biologically and environmentally important species. fluoromart.com The unique electronic properties conferred by the fluorine atom can be harnessed to design sensitive and selective chemosensors. Another area of growing interest is the application of these compounds in materials science, where the incorporation of fluorine can lead to materials with desirable thermal and electronic properties. researchgate.net The synthesis of high-performance energetic materials is another field where hydrazine derivatives are being explored. fluoromart.com
The following table presents data on specific derivatives synthesized from fluorinated phenylhydrazines, highlighting the outcomes of these synthetic efforts.
| Compound | Synthetic Method | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1H-Indole-3-carboxaldehyde (4-fluorophenyl)hydrazone | Reaction of 1H-Indole-3-carboxaldehyde with 4-fluorophenyl hydrazine in EtOH with CH3COONa | 58 | 115-117 |
| 1H-Indole-3-carboxaldehyde (3,4-dichlorophenyl)hydrazone | Reaction of 1H-Indole-3-carboxaldehyde with 3,4-dichlorophenyl hydrazine in EtOH with CH3COONa | 95 | 193-196 |
| 2-(2-Amino-6-methoxypyrimidin-4-yl)-N-(3-fluorophenyl)hydrazine Carbothioamide | Reaction of 2-Amino-4-hydrazinyl-6-methoxypyrimidine with 3-fluorophenyl isothiocyanate | 57.38 | 184-185 |
| N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) | Reaction of p-fluorophenyl isothiocyanate with hydrazine monohydrate in ethanol (B145695) | 80 | Not specified |
Structure
2D Structure
Properties
IUPAC Name |
(3-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXFDKOXKNGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342350 | |
| Record name | (3-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-27-5 | |
| Record name | (3-Fluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for (3-Fluorophenyl)hydrazine
Traditional methods for synthesizing arylhydrazines are well-documented and form the foundation of many laboratory and industrial production processes.
The most common and established route to this compound begins with 3-fluoroaniline (B1664137). thieme-connect.deontosight.ai This two-step process is a cornerstone of arylhydrazine synthesis. google.com
The first step is diazotization , where the primary aromatic amine, 3-fluoroaniline, is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt, specifically 3-fluorobenzenediazonium chloride. google.comgoogle.com Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing. nih.gov
The second step is the reduction of the diazonium salt. Several reducing agents can be employed for this transformation.
Stannous chloride (SnCl₂) : A solution of stannous chloride in concentrated hydrochloric acid is a classic and effective reagent for reducing the diazonium salt to the corresponding phenylhydrazine (B124118) hydrochloride. thieme-connect.deprepchem.com
Sodium sulfite (B76179) (Na₂SO₃) or Sodium bisulfite : This is another widely used method where the diazonium salt solution is added to a solution of sodium sulfite. orgsyn.org The reaction proceeds through an intermediate sulfonate which is then hydrolyzed with acid to yield the phenylhydrazine salt. prepchem.com A variation of this method uses sodium pyrosulfite as the reducing agent. google.com
After reduction, the resulting this compound is typically in its hydrochloride salt form. The free base can be liberated by treatment with a base, followed by extraction and purification. prepchem.comorgsyn.org While reliable, these batch processes can have drawbacks related to yield, purity, and the handling of potentially hazardous intermediates. google.com
Beyond the direct diazotization-reduction sequence, multi-step syntheses are employed to create more complex hydrazine (B178648) derivatives. These methods often involve building upon a core structure or using protecting groups. For instance, the Fischer indole (B1671886) synthesis, a historic and widely used method, utilizes arylhydrazines (like this compound) and carbonyl compounds (aldehydes or ketones) to form indoles. byjus.com The initial step is the condensation of the hydrazine and carbonyl compound to form a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement to yield the indole ring system. byjus.com
Advanced Synthetic Strategies for this compound and Analogues
To overcome the limitations of traditional batch syntheses, such as safety concerns, reaction times, and by-product formation, advanced strategies have been developed. patsnap.com
Continuous flow chemistry has emerged as a powerful tool for the synthesis of phenylhydrazines, offering significant improvements in safety, efficiency, and product purity. researchgate.netgoogle.com This technology integrates the key reaction steps—diazotization, reduction, and acidolysis/salt formation—into a single, continuous process within an integrated reactor. patsnap.comjustia.comwipo.int
In a typical continuous flow setup for a substituted phenylhydrazine like this compound hydrochloride, the acidic solution of the aniline (B41778) (e.g., o-fluoroaniline), the diazotization reagent (e.g., sodium nitrite solution), the reducing agent (e.g., sodium sulfite solution), and the acid for hydrolysis are continuously pumped into different zones of a microreactor or tandem loop reactor. patsnap.comresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time allows for:
Enhanced Safety : The small reaction volumes inherent to flow reactors minimize the risks associated with the unstable diazonium intermediate. nih.gov
Rapid Reactions : Total residence times can be dramatically shortened, often to less than 20-30 minutes, compared to several hours for batch processes. researchgate.netgoogle.comjustia.com
High Purity : The improved mass and heat transfer in microreactors suppress the formation of by-products, often yielding high-purity products without the need for extensive purification steps. patsnap.comresearchgate.net
This methodology has been successfully applied to produce various substituted phenylhydrazine salts with high yields and purity. patsnap.comresearchgate.net
Modern organic synthesis increasingly relies on catalytic systems to construct complex molecules efficiently and selectively. Transition-metal catalysis has been pivotal in developing new routes for synthesizing arylhydrazine derivatives and related heterocycles. oup.com
Rhodium (Rh) Catalysis : Rhodium catalysts are versatile for C-H activation and annulation reactions. For instance, Rh(III)-catalyzed reactions of phenylhydrazines with diazo compounds can be used to construct functionalized indoles and other nitrogen-containing heterocycles like pyrazolo[1,2-a]cinnolines. rsc.orgtandfonline.com These reactions often proceed with high regioselectivity under mild conditions. rsc.org
Copper (Cu) Catalysis : Copper catalysts, such as CuSO₄·5H₂O, have been used for the synthesis of aryldiazo sulfones from arylhydrazines and sulfonyl chlorides under mild conditions. rsc.org Heterogeneous catalysts like CuO/SnO₂ mixed metal oxide have also been shown to be effective for synthesizing phenylhydrazones from phenylhydrazine and carbonyl compounds under solvent-free conditions. derpharmachemica.com
Iridium (Ir) Catalysis : Iridium complexes can catalyze the acceptorless dehydrogenative coupling of arylhydrazines and alcohols to directly synthesize arylhydrazones, releasing hydrogen gas as the only byproduct. organic-chemistry.orgnih.govacs.org This method avoids the stoichiometric byproducts generated in traditional condensation reactions. acs.org
Other Catalytic Systems : Other metals like palladium (Pd) and ruthenium (Ru) are also used in coupling and cyclization reactions involving hydrazine derivatives. organic-chemistry.orgnih.gov Furthermore, non-metal catalysts like potassium iodide (KI) have been employed in reactions of aryl hydrazines to form heterocyclic compounds such as 1,3,4-oxadiazol-2(3H)-ones. rsc.org
These catalytic methods provide powerful and often more sustainable alternatives for creating diverse libraries of arylhydrazine-based compounds.
Precursor Molecules and Strategic Starting Materials in Derivatization
The chemical versatility of this compound makes it a valuable precursor for a multitude of more complex molecules. The primary and most direct starting material for its synthesis is 3-fluoroaniline . ontosight.aigoogle.com
Once synthesized, this compound itself becomes a strategic starting material for derivatization. Its reactions are key to building a wide array of functionalized compounds.
Key Precursors for Derivatization of this compound:
| Precursor Class | Specific Examples | Resulting Product Class |
| Aldehydes & Ketones | Benzaldehyde, Acetophenone (B1666503) | Hydrazones |
| β-Ketoesters | Ethyl acetoacetate | Pyrazolones |
| Sulfonyl Chlorides | Toluenesulfonyl chloride | N-Aryl-N'-sulfonyl hydrazides |
| Isothiocyanates | Phenyl isothiocyanate | Thiosemicarbazones |
| α-Oxocarboxylic acids | Phenylglyoxylic acid | 1,3,4-Oxadiazol-2(3H)-ones |
| 1,3-Diketones | Acetylacetone | Pyrazoles |
These reactions highlight the role of this compound as a nucleophilic building block. For example, its reaction with various 1,4-naphthoquinones, catalyzed by iodine in the air, leads to the formation of arylated naphthoquinone derivatives. acs.org Similarly, its condensation with aldehydes and ketones is the first step in the widely applied Fischer indole synthesis. byjus.com The choice of precursor directly dictates the structure and functionality of the final derivative, enabling access to a broad chemical space for drug discovery and materials science.
Role of Isothiocyanates in Hydrazinecarbothioamide Formation
The reaction between this compound and isothiocyanates provides a direct route to N-(3-fluorophenyl)hydrazinecarbothioamides. This reaction is a cornerstone for creating more complex molecules with potential biological activity.
A common synthetic approach involves the dropwise addition of 3-fluorophenyl isothiocyanate to a solution of hydrazine hydrate (B1144303) in ethanol (B145695). iucr.org This reaction is typically conducted with vigorous stirring and cooling in an ice bath to manage the exothermic nature of the reaction. iucr.org The resulting N-(3-fluorophenyl)thiosemicarbazide precipitates and can be purified by recrystallization from ethanol. iucr.org
An alternative strategy to avoid potential side reactions, such as the formation of dimers, is to use a protected form of hydrazine, like tert-butyl carbazate. nih.gov This protected hydrazine reacts with the isothiocyanate, and the resulting t-Boc protected thiosemicarbazide (B42300) is then deprotected using an acid like HCl. nih.gov
These hydrazinecarbothioamide intermediates are valuable in their own right and as precursors for further synthetic transformations. For instance, they can be condensed with isatin (B1672199) to form isatin-β-thiosemicarbazones, a class of compounds investigated for their biological properties. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 3-Fluorophenyl isothiocyanate | Hydrazine hydrate | Ethanol | Cooling (ice bath), vigorous stirring | N-(3-Fluorophenyl)thiosemicarbazide |
| 4-Fluorophenyl isothiocyanate | tert-Butyl carbazate | Not specified | Not specified | t-Boc protected 4-(4'-fluorophenyl)-3-thiosemicarbazide |
Utilization of Hydrazides for Complex Heterocycle Synthesis
Hydrazides, including those derived from this compound, are versatile precursors for synthesizing a variety of complex heterocyclic systems. mdpi.com These reactions often involve the initial formation of a hydrazide which then undergoes cyclization with various reagents.
One notable example is the synthesis of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This process begins with the treatment of 3-fluorobenzoic acid hydrazide with carbon disulfide in a basic potassium medium to yield the potassium salt of 3-fluorophenyldithiocarbazinic acid. mdpi.com Subsequent cyclization with hydrazine hydrate affords the desired triazole derivative. mdpi.com These triazoles can be further functionalized, for example, by condensation with aromatic aldehydes to produce Schiff bases. mdpi.com
The synthesis of S-alkylated 1,2,4-triazole (B32235) derivatives also highlights the utility of hydrazide precursors. In this multi-step synthesis, hydrazides are first reacted with isothiocyanates to form hydrazinecarbothioamides. mdpi.com These intermediates are then cyclized using a base, such as sodium hydroxide, to form 1,2,4-triazole-3-thiones. mdpi.com Finally, reaction with α-halogenated ketones in a basic medium leads to the desired S-alkylated products. mdpi.com
| Starting Material | Reagents | Intermediate | Final Product |
| 3-Fluorobenzoic acid hydrazide | 1. Carbon disulfide, Potassium base2. Hydrazine hydrate | Potassium salt of 3-fluorophenyldithiocarbazinic acid | 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| 4-(4-X-phenylsulfonyl)benzoic acids hydrazides (X= H, Cl, Br) | 1. 2,4-Difluorophenyl isothiocyanate2. Sodium hydroxide3. α-Halogenated ketones | Hydrazinecarbothioamides, then 1,2,4-Triazole-3-thiones | S-alkylated 1,2,4-triazoles |
Application of this compound in Fischer Indole Synthesis
The Fischer indole synthesis, a classic and widely used method for constructing the indole ring system, frequently employs substituted phenylhydrazines like this compound. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine and an aldehyde or ketone. wikipedia.orgresearchgate.net
The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H2SO4, or Lewis acids such as boron trifluoride and zinc chloride. wikipedia.org The reaction mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent protonation and a iucr.orgiucr.org-sigmatropic rearrangement lead to a diimine intermediate, which, after cyclization and elimination of ammonia, yields the aromatic indole. wikipedia.org
For example, the reaction of this compound hydrochloride with various ketones or aldehydes in the presence of an acid catalyst can lead to the corresponding fluoro-substituted indoles. The reaction of o-fluorophenylhydrazine hydrochloride with 2-amino-cyclohexanone hydrochloride has been shown to produce a mixture of indolo[2,3-a]carbazole (B1661996) products. thieme-connect.de Similarly, (4-fluorophenyl)hydrazine (B109058) hydrochloride has been reacted with (2-naphthyl)acetylene to synthesize 2-(3,4-Dimethylphenyl)-5-fluoro-1H-indole. mdpi.com
The versatility of the Fischer indole synthesis allows for the preparation of a wide range of substituted indoles by varying both the phenylhydrazine and the carbonyl component. This method remains a powerful tool for accessing complex indole-containing molecules.
| This compound Derivative | Carbonyl/Alkyne Component | Catalyst/Solvent | Product |
| o-Fluorophenylhydrazine hydrochloride | 2-Amino-cyclohexanone hydrochloride | Acetic acid | Mixture including 1,10-difluoroindolo[2,3-a]carbazole |
| (4-Fluorophenyl)hydrazine hydrochloride | (2-Naphthyl)acetylene | Not specified | 2-(3,4-Dimethylphenyl)-5-fluoro-1H-indole |
Chemical Reactivity and Transformation Mechanisms
Fundamental Reactivity of the Hydrazine (B178648) Functional Group
The reactivity of (3-Fluorophenyl)hydrazine is largely dictated by the hydrazine functional group (-NHNH2). This moiety possesses two adjacent nitrogen atoms, each with a lone pair of electrons, which confers a rich and versatile chemical behavior upon the molecule.
Nucleophilic Characteristics in Organic Transformations
The presence of lone pairs of electrons on the nitrogen atoms makes the hydrazine group a potent nucleophile. Phenylhydrazines are known to participate in a wide array of organic synthetic transformations due to their nucleophilic nature. researchgate.net The terminal nitrogen atom (β-nitrogen) is generally more nucleophilic and is the primary site of reaction in many cases. arkat-usa.org This nucleophilicity allows hydrazines to attack electron-deficient centers, initiating various addition and substitution reactions that are fundamental to the construction of more complex molecular architectures.
Condensation Reactions with Carbonyl Compounds to Form Hydrazones and Schiff Bases
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones. vedantu.com This reaction, typically catalyzed by a small amount of acid, involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. researchgate.net The subsequent elimination of a water molecule results in the formation of a stable carbon-nitrogen double bond, yielding a hydrazone. researchgate.netfiveable.me
The general mechanism involves the formation of a tetrahedral intermediate, which then dehydrates to form the final hydrazone product. fiveable.me These hydrazones are crucial intermediates in various synthetic procedures, including the Wolff-Kishner reduction, which converts a carbonyl group into a methylene group. fiveable.meorganic-chemistry.org
Oxidation Pathways Leading to Nitrogen-Containing Heterocycles
The oxidation of arylhydrazines provides a pathway to various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and bioactive molecules. researchgate.netmdpi.com Depending on the oxidant and the reaction partner, different heterocyclic systems can be synthesized. For instance, the iodine-catalyzed oxidation of allylic hydrazines, formed from the reaction of hydrazines with specific acetates, can lead to the formation of substituted pyrazoles through a sequence of intramolecular cyclization and oxidative aromatization. researchgate.net Transition-metal-catalyzed processes that involve hydrazine-directed C-H bond activation are also powerful methods for constructing diverse nitrogen heterocycles.
Advanced Reaction Chemistries Involving this compound
Beyond its fundamental reactivity, this compound is utilized in more advanced synthetic strategies, particularly those involving radical intermediates.
Generation and Subsequent Application of Aryl Radicals
Aryl radicals are highly reactive intermediates that are valuable in forming carbon-carbon and carbon-heteroatom bonds. acs.org Arylhydrazines, including this compound, have emerged as effective precursors for generating aryl radicals under mild conditions. nih.govnih.gov This approach avoids the harsher conditions or toxic reagents, such as tributyltin hydride, often associated with traditional methods of radical generation. nih.gov
Catalytic Iodine-Mediated Processes
A mild and efficient method for generating aryl radicals from arylhydrazines involves the use of catalytic amounts of molecular iodine in the open air. acs.orgnih.gov This metal- and base-free protocol has been successfully applied to the arylation of various substrates. nih.gov
In this process, this compound reacts with iodine to form intermediate species that, through a series of steps involving dehydroiodination and further reaction with iodine, ultimately generate the (3-fluorophenyl) radical. nih.gov The hydroiodic acid formed during the reaction is re-oxidized to molecular iodine by atmospheric oxygen, sustaining the catalytic cycle. nih.gov
These generated radicals can then be trapped by suitable quenching agents present in the reaction mixture. For example, when this reaction is performed in the presence of substituted 1,4-naphthoquinones, the (3-fluorophenyl) radical adds to the quinone ring, leading to the formation of arylated naphthoquinone derivatives in moderate to excellent yields. acs.orgnih.gov This strategy has been used to synthesize a variety of these compounds, which are of interest in medicinal chemistry and materials science. acs.orgnih.gov
The reaction between this compound and 2-((4-methoxyphenyl)thio)naphthalene-1,4-dione, for instance, yields the corresponding arylated product, 2-(3-Fluorophenyl)-3-((4-methoxyphenyl)thio)naphthalene-1,4-dione, in high yield. acs.orgnih.gov
Table 1: Arylation of Substituted 1,4-Naphthoquinones using this compound and Catalytic Iodine Data sourced from Sar et al. (2020) acs.orgnih.gov
| Substrate | Aryl Hydrazine | Product | Yield (%) |
|---|---|---|---|
| 2-((4-methoxyphenyl)thio)naphthalene-1,4-dione | This compound | 2-(3-Fluorophenyl)-3-((4-methoxyphenyl)thio)naphthalene-1,4-dione | 85% |
Regioselective Arylation of Quinone Systems
This compound serves as a precursor for the generation of aryl radicals, which can then be employed in the regioselective arylation of quinone systems. A notable example is the reaction with substituted 1,4-naphthoquinones. This process can be achieved under mild, metal- and base-free conditions, utilizing catalytic molecular iodine in the air at a moderate temperature of 40 °C in trifluoroethanol (TFE). nih.govacs.org
The reaction proceeds through the generation of a 3-fluorophenyl radical from this compound. This radical species then attacks the quinone ring, leading to the formation of arylated naphthoquinones. The regioselectivity of the addition is influenced by the substituents already present on the naphthoquinone ring. For instance, the reaction of this compound with 2-bromo- or 2-methyl-substituted 1,4-naphthoquinones yields the corresponding 2-aryl-3-substituted-1,4-naphthoquinones in moderate to excellent yields. nih.gov
The proposed mechanism suggests an initial reaction between iodine and the aryl hydrazine, followed by dehydroiodination and further reaction with molecular iodine. The hydroiodic acid formed during the reaction is oxidized by air, regenerating the molecular iodine and sustaining the catalytic cycle. acs.org
Table 1: Arylation of Substituted 1,4-Naphthoquinones with this compound
| Quinone Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromo-1,4-naphthoquinone | 2-Bromo-3-(3-fluorophenyl)-1,4-naphthoquinone | Moderate-Excellent | nih.gov |
| 2-Methyl-1,4-naphthoquinone | 2-(3-Fluorophenyl)-3-methyl-1,4-naphthoquinone | Moderate-Excellent | nih.gov |
Cyclization Reactions and Diverse Heterocycle Formation
The hydrazine functional group in this compound is a key component in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Through condensation and cyclization reactions with appropriate precursors, pyrazole (B372694), indole (B1671886), triazole, and thiadiazole ring systems can be constructed.
Pyrazole Ring System Construction
The synthesis of pyrazole derivatives from hydrazines is a well-established method in heterocyclic chemistry. The reaction of this compound with 1,3-dicarbonyl compounds is a primary route to 1-(3-fluorophenyl)pyrazoles. This condensation reaction typically proceeds under acidic or basic conditions, where the hydrazine first reacts with one of the carbonyl groups to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.govmdpi.comnih.govorganic-chemistry.org
The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. While specific examples detailing the reaction of this compound with various diketones are numerous in synthetic literature, the general transformation follows this established pathway. Another synthetic route involves the 1,3-dipolar cycloaddition of sydnones, derived from N-nitroso-N-(3-fluorophenyl)glycines, with activated alkynes like dimethyl acetylenedicarboxylate (DMAD) to yield the corresponding 1-(3-fluorophenyl)pyrazoles.
Indole Ring System Synthesis and Functionalization
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgijarsct.co.in this compound is a suitable substrate for this reaction, leading to the formation of fluoro-substituted indoles, which are of significant interest in medicinal chemistry. The reaction of this compound hydrochloride with various ketones can be effectively carried out in a one-pot process. nih.gov
The mechanism of the Fischer indole synthesis involves the initial formation of a (3-fluorophenyl)hydrazone from the reaction of the hydrazine with the carbonyl compound. alfa-chemistry.com This is followed by tautomerization to an enamine, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia lead to the formation of the indole ring. wikipedia.org The position of the fluorine atom on the resulting indole ring depends on the substitution pattern of the starting hydrazine. In the case of this compound, cyclization can potentially lead to the formation of either 4-fluoro or 6-fluoroindoles, depending on which ortho-carbon of the phenyl ring participates in the cyclization.
Table 2: Examples of Fischer Indole Synthesis with this compound
| Carbonyl Compound | Resulting Indole Derivative | Catalyst/Conditions | Reference |
|---|---|---|---|
| Ketone | Fluoro-substituted indole | Acid catalyst | wikipedia.orgijarsct.co.in |
| Aldehyde | Fluoro-substituted indole | Acid catalyst | wikipedia.orgijarsct.co.in |
Triazole and Thiadiazole Ring Formation
This compound can also be utilized in the synthesis of triazole and thiadiazole heterocycles.
For the formation of 1,2,4-triazole (B32235) rings, a common method involves the reaction of the arylhydrazine with a source of a single carbon atom, such as formamide or formic acid, often under heating. isres.orgorganic-chemistry.org Another approach is the oxidative cyclization of N-aryl-substituted amidrazones. While specific examples with this compound require targeted synthesis design, the general methodologies are well-documented. For instance, the synthesis of fluorinated 1,2,4-triazole thiones can be achieved through a multi-step sequence starting from a fluorinated benzoyl chloride and hydrazine, followed by reaction with isothiocyanates and subsequent cyclization. nih.gov
The synthesis of 1,3,4-thiadiazole rings often involves the reaction of a hydrazine derivative with a carbon-sulfur source. A common route to 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones derived from the corresponding aryl aldehydes and thiosemicarbazide (B42300). nih.govasianpubs.orgorganic-chemistry.org Alternatively, direct synthesis from an aryl carboxylic acid and thiosemicarbazide can be achieved using a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride. google.com Applying this to 3-fluorobenzoic acid would be a viable route to 2-amino-5-(3-fluorophenyl)-1,3,4-thiadiazole.
Reactions with Organometallic Species and Mechanistic Investigations
The interaction of this compound and its derivatives with organometallic species, particularly palladium complexes, is of interest for their potential applications in catalysis.
Synthesis of Palladacycle Complexes as Pre-catalysts
Hydrazones derived from this compound can act as ligands for transition metals like palladium, forming palladacycle complexes. These complexes are investigated for their role as pre-catalysts in cross-coupling reactions. It has been found that hydrazonato ligands can readily coordinate to palladium aryl complexes. rsc.org
The formation of such complexes is often a key step in catalytic cycles where hydrazones are used as carbene precursors. While the direct synthesis of a stable palladacycle from this compound itself is not extensively detailed in the provided context, the formation of palladium hydrazonato complexes from the corresponding hydrazones is a crucial area of study. These complexes are considered potential resting states in catalytic reactions, and their decomposition to generate a diazoalkane is a necessary step for the subsequent carbene-based coupling reactions to proceed. rsc.org The stability and reactivity of these palladium complexes are influenced by the electronic properties of the substituents on the phenyl ring of the hydrazone ligand.
Mechanistic Elucidation of Catalytic Cycles
The chemical reactivity of this compound is prominently demonstrated in its participation in catalytic cycles, most notably the Fischer indole synthesis. This acid-catalyzed reaction transforms a phenylhydrazine derivative and a carbonyl compound, such as an aldehyde or ketone, into a substituted indole. wikipedia.orgbyjus.commdpi.com The catalytic cycle, whether promoted by Brønsted or Lewis acids, proceeds through a series of well-defined intermediates and transition states. wikipedia.orgmdpi.com
The generally accepted mechanism for the Fischer indole synthesis, first proposed by Robinson and Robinson, involves several key steps. The reaction is initiated by the acid-catalyzed condensation of this compound with a carbonyl compound to form a (3-fluorophenyl)hydrazone. This is followed by tautomerization to the corresponding enamine, or 'ene-hydrazine'. byjus.commdpi.comnih.gov
The crucial step in the catalytic cycle is the byjus.combyjus.com-sigmatropic rearrangement of the protonated ene-hydrazine. byjus.comnih.gov This rearrangement leads to the formation of a di-imine intermediate. Subsequent intramolecular cyclization and the elimination of an ammonia molecule, driven by the formation of the stable aromatic indole ring, complete the cycle. wikipedia.orgbyjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the initial phenylhydrazine is incorporated into the final indole ring. wikipedia.org
Computational studies on the Fischer indole synthesis have provided deeper insights into the energetics of the catalytic cycle. These studies have explored the reaction mechanism using quantum mechanical methods to understand the influence of substituents on the reaction pathway. nih.gov It has been shown that the acid-promoted byjus.combyjus.com-sigmatropic rearrangement has a substantially lower activation barrier compared to the thermal, uncatalyzed reaction. acs.org
The presence of substituents on the phenylhydrazine ring can significantly influence the reaction's success. Electron-donating groups can sometimes lead to reaction failure by promoting a competing heterolytic N-N bond cleavage. nih.govacs.org Conversely, the electron-withdrawing nature of the fluorine atom in this compound is expected to impact the electron density of the aromatic ring and the nucleophilicity of the nitrogen atoms, thereby influencing the rates of the various steps in the catalytic cycle. While specific computational data for the 3-fluoro substituted case is not extensively detailed in the available literature, the general principles suggest that such a substituent would modulate the energy profile of the intermediates and transition states.
The regioselectivity of the Fischer indole synthesis, particularly with unsymmetrical ketones, is a critical aspect of its synthetic utility. Studies have shown that the choice of catalyst and solvent can influence the distribution of isomeric indole products. scispace.com For a meta-substituted phenylhydrazine like this compound, cyclization can theoretically occur at two different positions, leading to the formation of either a 4-fluoro- or a 6-fluoroindole. The predominant product is determined by the relative stability of the transition states leading to these isomers.
Below is a representative data table illustrating the key steps and intermediates in a typical Lewis acid-catalyzed Fischer indole synthesis involving this compound and a generic ketone (R1-CO-CH2R2).
| Step | Description | Reactant(s) | Catalyst | Intermediate/Transition State | Product(s) |
| 1 | Hydrazone Formation | This compound, Ketone | Lewis Acid (e.g., ZnCl₂) | (3-Fluorophenyl)hydrazone | (3-Fluorophenyl)hydrazone, H₂O |
| 2 | Tautomerization | (3-Fluorophenyl)hydrazone | Lewis Acid | Ene-hydrazine | Ene-hydrazine |
| 3 | byjus.combyjus.com-Sigmatropic Rearrangement | Ene-hydrazine | Lewis Acid | Cyclic Transition State | Di-imine Intermediate |
| 4 | Rearomatization | Di-imine Intermediate | - | - | Aromatic Amine-Imine |
| 5 | Cyclization | Aromatic Amine-Imine | Lewis Acid | Aminoindoline Intermediate | Aminoindoline |
| 6 | Elimination | Aminoindoline | Lewis Acid | - | Substituted Fluoroindole, NH₃, Catalyst |
This table outlines the sequential transformations within the catalytic cycle, highlighting the role of the catalyst in facilitating each step, from the initial condensation to the final product formation. The Lewis acid, for instance, activates the carbonyl group for nucleophilic attack and facilitates the subsequent cyclization and elimination steps. mdpi.comnih.gov
Derivatives and Analogues: Design, Synthesis, and Structural Features
Design Principles for (3-Fluorophenyl)hydrazine Analogues and Bioisosteres
The design of analogues based on the this compound scaffold is primarily driven by principles of medicinal chemistry, where the goal is to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. The fluorine atom at the meta-position is a key feature. Fluorine is a bioisostere of a hydrogen atom but possesses unique properties such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds. Its introduction can significantly influence a molecule's pKa, dipole moment, metabolic stability, and binding affinity to biological targets by altering electronic distribution and blocking sites of metabolism.
Arylhydrazines are valuable precursors for a wide array of biologically active heterocyclic compounds, including indoles, pyrazoles, and indazoles. nih.gov The design strategy often involves using the this compound moiety as a foundational element to be incorporated into these larger, more complex structures. The hydrazine (B178648) group (-NHNH2) is a potent nucleophile and a key reactive handle for constructing these heterocyclic systems. By modifying the aryl ring with substituents or by creating derivatives at the hydrazine nitrogen atoms, chemists can fine-tune the steric and electronic properties of the final compounds to achieve desired biological effects. fluoromart.com
Synthetic Strategies for Specific Derivative Classes
The reactivity of the hydrazine group allows for a multitude of synthetic transformations, leading to several important classes of derivatives.
Fluorinated pyrazoles are a significant class of compounds in medicinal and agrochemical research. nih.gov The most common and enduring method for synthesizing 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound. acs.orgmdpi.com Using this compound in this reaction provides direct access to N-(3-fluorophenyl)pyrazoles.
The general reaction involves treating this compound with a 1,3-diketone, often under acidic or neutral conditions in a suitable solvent like ethanol (B145695). acs.orgmdpi.com This approach is highly versatile, as a wide variety of 1,3-dicarbonyl compounds are commercially available or readily synthesized. mdpi.com
Alternative precursors for pyrazole synthesis include:
α,β-Unsaturated Carbonyl Compounds: These react with hydrazines to form pyrazoline intermediates, which can then be oxidized to pyrazoles. nih.gov
Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones has been a known route to pyrazoles for over a century. nih.gov
Trifluoromethylated Building Blocks: Silver-catalyzed reactions between trifluoromethylated ynones and aryl hydrazines can produce 3-CF3-pyrazoles with high regioselectivity and excellent yields. mdpi.com
These methods offer a robust toolkit for creating a library of fluorinated pyrazoles derived from this compound, enabling the exploration of structure-activity relationships. nih.govias.ac.in
Table 1: Selected Synthetic Methods for Pyrazole Derivatives
| Precursor 1 | Precursor 2 | Method | Product Class |
| This compound | 1,3-Diketone | Knorr Cyclocondensation | N-(3-Fluorophenyl)pyrazoles |
| This compound | α,β-Unsaturated Ketone | Cyclocondensation/Oxidation | N-(3-Fluorophenyl)pyrazoles |
| This compound | Acetylenic Ketone | Cyclocondensation | N-(3-Fluorophenyl)pyrazoles |
| This compound | Trifluoromethylated Ynone | Silver-Catalyzed Cycloaddition | N-(3-Fluorophenyl)-3-trifluoromethyl-pyrazoles |
Hydrazones are a class of organic compounds characterized by the -NHN=C< substructure and are readily synthesized from this compound. nih.gov The standard method for preparing phenylhydrazones is the acid-catalyzed condensation reaction between a phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone). nih.govnih.gov
The reaction of this compound with an appropriate aldehyde or ketone, typically in a solvent like ethanol with a catalytic amount of acetic acid, yields the corresponding (3-fluorophenyl)hydrazone. nih.govmdpi.com This reaction is generally high-yielding and allows for the introduction of a vast array of substituents, making hydrazones versatile intermediates and final products. nih.govresearchgate.net The C=N double bond and the terminal nitrogen atom in the hydrazone structure are key determinants of their chemical and physical properties. nih.gov
Hydrazide-hydrazone derivatives are another important subclass, often synthesized by reacting a hydrazide with a carbonyl compound. mdpi.comnih.gov For instance, a hydrazide can be formed first and then condensed with various aromatic aldehydes to produce the target hydrazide-hydrazone derivatives. mdpi.com
Hydrazinecarbothioamides, more commonly known as thiosemicarbazides, are key precursors for the synthesis of thiosemicarbazones. The synthesis of N-aryl thiosemicarbazides is typically achieved through the addition of a substituted hydrazine to an isothiocyanate. nih.gov For example, reacting this compound with a desired phenylisothiocyanate would yield the corresponding 4-phenyl-1-(3-fluorophenyl)thiosemicarbazide.
These thiosemicarbazides are then used to synthesize a particularly important class of derivatives: isatin-β-thiosemicarbazones. This is accomplished via a straightforward condensation reaction between the thiosemicarbazide (B42300) and an isatin (B1672199) derivative. nih.govnih.gov The reaction is usually carried out by stirring equimolar amounts of the isatin and the thiosemicarbazide in hot ethanol, often with a few drops of glacial acetic acid as a catalyst, followed by reflux. nih.gov Upon cooling, the isatin-β-thiosemicarbazone product typically precipitates from the solution. nih.gov
A potential complication in the synthesis of the precursor thiosemicarbazide is the reaction of two moles of the isothiocyanate with one mole of hydrazine. nih.gov To prevent this side reaction, a protected form of hydrazine, such as tert-butyl carbazate, can be used to ensure the formation of the desired monofunctionalized product, which is then deprotected under acidic conditions. nih.gov
Bis-arylhydrazines and their derivatives, such as bis-hydrazones (azines), are compounds containing two hydrazine or hydrazone functionalities. Azines, which have a C=N-N=C structure, are commonly synthesized by the condensation of two equivalents of a ketone or aldehyde with one equivalent of hydrazine. mdpi.com For instance, reacting two moles of a substituted acetophenone (B1666503) with one mole of hydrazine hydrate (B1144303) in the presence of a heterogeneous catalyst can yield ketazine derivatives. mdpi.com
The synthesis of bis(acylhydrazones) can be achieved through a multi-step process. A common route involves reacting a molecule containing two ester groups with an excess of hydrazine hydrate to form a dihydrazide intermediate. This bis-hydrazide can then be reacted with two equivalents of an aldehyde to form the final bis(acylhydrazone) product. nih.gov
Synthesizing compounds with two distinct arylhydrazine units (N,N'-diarylhydrazines) can be more complex. Palladium-catalyzed C-N bond coupling reactions between arylhydrazines and aryl tosylates have been developed to provide unsymmetrical N,N'-diarylhydrazines in good yields. organic-chemistry.org
The synthesis of this compound, its structural isomers (2-fluorophenylhydrazine and 4-fluorophenylhydrazine), and other substituted arylhydrazines generally follows established methods for arylhydrazine preparation. acs.org
A prevalent method involves the diazotization of the corresponding substituted aniline (B41778), followed by reduction. nih.govwikipedia.org For example, 3-fluoroaniline (B1664137) would be treated with sodium nitrite (B80452) and hydrochloric acid to form the diazonium salt. This intermediate is then reduced, commonly using sodium sulfite (B76179) or tin(II) chloride, to yield this compound. wikipedia.orggoogle.com
Modern approaches also include transition metal-catalyzed cross-coupling reactions between an aryl halide (e.g., 3-fluorobromobenzene) and hydrazine. nih.gov Palladium and copper catalysts are often employed for this type of N-arylation. kirj.ee These methods provide alternative routes that can offer advantages in terms of substrate scope and reaction conditions. kirj.ee The choice of synthetic route often depends on the availability of starting materials and the presence of other functional groups on the aromatic ring.
Structural Characterization and Conformational Analysis of Derivatives
The structural elucidation and conformational analysis of this compound derivatives are crucial for understanding their chemical behavior and potential applications. A variety of modern analytical techniques are employed to determine the precise three-dimensional arrangement of atoms and to study the conformational dynamics of these molecules in both solid and solution states.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental tools for the structural characterization of this compound derivatives, such as hydrazones and Schiff bases. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR spectroscopy are powerful techniques for elucidating the structure of these derivatives in solution.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative typically shows characteristic signals for the aromatic protons, the azomethine proton (-N=CH-), and the N-H proton. The chemical shift of the azomethine proton is particularly diagnostic and usually appears as a singlet in the downfield region of the spectrum. The aromatic protons of the 3-fluorophenyl ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. For instance, in a Schiff base derivative formed from (4-Fluorophenyl)hydrazine (B109058) and a substituted benzaldehyde, the azomethine proton appears as a singlet, and the aromatic protons show multiplets in the expected regions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon of the azomethine group (C=N) shows a characteristic signal in the range of 154-165 ppm. researchgate.net The carbons of the 3-fluorophenyl ring exhibit signals whose chemical shifts are influenced by the fluorine substituent, and the C-F coupling constants can provide further structural insights.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectra of this compound derivatives, the following characteristic absorption bands are typically observed:
N-H stretching: A band in the region of 3164-3335 cm⁻¹ is indicative of the N-H group. rdd.edu.iq
C=N stretching: The stretching vibration of the azomethine (C=N) bond of the hydrazone or Schiff base linkage appears in the range of 1601-1628 cm⁻¹. rdd.edu.iq
C-F stretching: The C-F stretching vibration for the fluorinated phenyl ring is also present.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the derivatives, which helps in confirming their structure. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
| Technique | Derivative Type | Key Observations | Typical Data Range |
|---|---|---|---|
| ¹H NMR | Schiff Base/Hydrazone | Azomethine proton (-N=CH-), Aromatic protons, N-H proton | δ 8.0-10.0 ppm (-N=CH-), δ 6.5-8.0 ppm (Aromatic), δ 10.0-12.0 ppm (N-H) |
| ¹³C NMR | Schiff Base/Hydrazone | Azomethine carbon (C=N), Aromatic carbons | δ 154-165 ppm (C=N) |
| IR | Schiff Base/Hydrazone | N-H stretch, C=N stretch | 3164-3335 cm⁻¹ (N-H), 1601-1628 cm⁻¹ (C=N) |
| Mass Spec. | Various | Molecular ion peak [M]⁺ | Corresponds to molecular weight |
X-ray Crystallography Studies for Solid-State Conformation
While specific crystal structures of derivatives of this compound are not widely reported, studies on related fluorophenylhydrazine derivatives provide valuable insights. For example, the crystal structure of a hydrazone derivative containing a 4-fluorophenyl group has been determined. mdpi.com Such studies reveal that the solid-state conformation is often stabilized by a network of intermolecular interactions, such as hydrogen bonding and π-π stacking.
In a typical crystal structure of a fluorophenylhydrazone, the molecule may adopt a nearly planar conformation, which is often influenced by the packing forces in the crystal lattice. The planarity can be disrupted by the presence of bulky substituents. The fluorine atom can participate in weak hydrogen bonds (C-H···F) and other non-covalent interactions, which play a significant role in the crystal packing. X-ray diffraction studies on fluorine-functionalized thiosemicarbazones have also provided detailed structural information, including intramolecular interactions involving the fluorine atom. mdpi.com
| Derivative Type | Key Structural Features | Intermolecular Interactions |
|---|---|---|
| Fluorophenylhydrazone | Near-planar conformation, defined bond lengths and angles | Hydrogen bonding (N-H···O, C-H···F), π-π stacking |
| Thiosemicarbazone | Potential for intramolecular hydrogen bonding involving fluorine | Extensive hydrogen bonding networks |
Impact of Fluorine Substitution on Molecular Planarity and Conformation
The introduction of a fluorine atom into the phenyl ring of a phenylhydrazine derivative can have a significant impact on its molecular planarity and conformational preferences. Fluorine is a small, highly electronegative atom that can influence the molecule's properties through both steric and electronic effects. nih.gov
Electronic Effects:
The high electronegativity of fluorine can alter the electron distribution within the molecule. This can affect the bond lengths and angles of the aromatic ring. The electron-withdrawing nature of fluorine can also influence the acidity of nearby protons and the strength of hydrogen bonds. nih.govnih.gov The position of the fluorine atom on the phenyl ring is critical; for example, the electronic effects of a fluorine atom at the meta position (as in 3-fluorophenyl) will differ from those at the ortho or para positions. rsc.org
Steric and Conformational Effects:
Computational studies on fluorinated molecules have shown that fluorine substitution can lead to a preference for specific conformations. For example, in fluorinated piperidines and alkanes, the gauche effect, which involves a stabilizing interaction between vicinal fluorine and other groups, can dictate the conformational equilibrium. d-nb.infonih.gov A similar effect could influence the conformation of the hydrazine side chain relative to the fluorinated phenyl ring in derivatives of this compound.
Advanced Applications in Chemical and Biological Sciences
Applications in Pharmaceutical and Medicinal Chemistry Research
The incorporation of a fluorine atom into pharmaceutical candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. (3-Fluorophenyl)hydrazine serves as a key reagent for introducing the fluorophenyl motif into a wide array of heterocyclic scaffolds, making it a compound of great interest in medicinal chemistry.
Intermediate in Complex Pharmaceutical Molecule Synthesis
This compound is a fundamental precursor in the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. cymitquimica.com Its primary utility lies in its reaction with 1,3-dicarbonyl compounds or their equivalents to construct pyrazole (B372694) rings, a privileged scaffold in drug discovery. mdpi.comnih.gov Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.gov
The synthesis of pyrazoles from hydrazine (B178648) derivatives is a classic and efficient method. mdpi.comnih.gov For instance, the cyclocondensation reaction between this compound and a suitable 1,3-diketone leads to the formation of 1-(3-fluorophenyl)-substituted pyrazoles. This reaction provides a direct and reliable route to introduce the fluorinated phenyl group onto the pyrazole core, a structural feature present in numerous biologically active molecules. This strategic incorporation is crucial for modulating the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.
Investigation of Biological Pathway Modulators
Beyond direct enzyme inhibition, this compound is used to synthesize compounds that modulate critical biological signaling pathways, such as those involved in inflammation. The p38 mitogen-activated protein kinase (MAPK) pathway plays a central role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β. Consequently, inhibitors of p38 MAPK are actively being pursued as treatments for chronic inflammatory diseases.
This compound is a valuable starting material for constructing heterocyclic cores, such as pyrazoles and pyranopyrazoles, that have been identified as effective p38 MAPK inhibitors. For example, multi-component reactions involving phenylhydrazine (B124118), ethyl acetoacetate, and other reagents can yield complex pyranopyrazole structures. In silico screening of these compounds has demonstrated high binding affinity to the p38 MAP kinase, suggesting their potential as allosteric inhibitors. The presence of the fluorophenyl group, introduced via this compound, is often crucial for achieving the desired inhibitory activity and drug-like properties.
Orexin (B13118510) Receptor Modulation
This compound and its derivatives are utilized in the synthesis of orexin receptor antagonists. Orexin-A and orexin-B are neuropeptides that regulate sleep, appetite, and other physiological processes through their interaction with orexin 1 (OX1) and orexin 2 (OX2) receptors. nih.gov The development of antagonists for these receptors is a key strategy for treating insomnia and other sleep disorders. nih.gov
Research in this area has led to the discovery of potent and selective orexin receptor antagonists. For instance, various tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to block orexin receptors. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where substituted phenylhydrazines can be used to construct key heterocyclic cores. While specific examples detailing the direct use of this compound in the synthesis of commercially available orexin antagonists are proprietary, the scientific literature describes analogous synthetic strategies where similar fluorinated hydrazines are employed. The fluorine substituent can enhance metabolic stability and binding affinity of the final compound.
A novel series of 1,3,5-trioxazatriquinane derivatives have also been designed and synthesized as orexin receptor modulators. nih.gov These compounds, with their rigid, bowl-like structures, present multiple effective residues for receptor interaction. The synthetic pathways for such complex scaffolds can potentially incorporate fluorinated phenylhydrazine moieties to introduce specific electronic and steric properties that influence receptor binding and selectivity.
Cytokine Response Modulation
This compound serves as a synthetic intermediate in the creation of compounds designed to modulate cytokine responses, particularly those involved in pro-inflammatory processes. Pro-inflammatory cytokines are key mediators in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.
The utility of this compound in this context lies in its ability to be incorporated into larger molecules that can inhibit the signaling pathways of these cytokines. While direct studies on the cytokine-modulating effects of this compound itself are not prevalent, its role as a precursor is noted in the chemical literature. For example, it can be used to synthesize compounds that target p38 mitogen-activated protein kinase (MAPK), a key enzyme in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAPK, these synthesized compounds can effectively reduce the inflammatory response.
Research into Antiproliferative and Cytotoxic Agents
Derivatives of this compound have been investigated for their potential as antiproliferative and cytotoxic agents for cancer therapy. The strategy involves synthesizing novel heterocyclic compounds that can induce cell death or inhibit the growth of cancer cells.
A study focused on the synthesis of new heterocyclic compounds derived from fluorinated phenylhydrazines, including this compound, evaluated their cytotoxic activities. fluoromart.com The research demonstrated that these compounds could serve as a basis for the development of new anticancer drugs. For example, novel pyrazole and nicotinonitrile derivatives incorporating a 3-fluorophenyl-pyrazolyl moiety have been synthesized and tested against hepatocellular and cervical carcinoma cell lines. nih.gov
Furthermore, a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized, with some showing promising antiproliferative activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. acs.org The mechanism of action for some of these compounds was found to involve the inhibition of key signaling pathways, such as the EGFR/PI3K/AKT/mTOR cascade, which are crucial for cancer cell growth and survival. acs.org
Below is a table summarizing the cytotoxic effects of some synthesized heterocyclic compounds containing a fluorophenyl-pyrazolyl moiety on different cancer cell lines.
| Compound Type | Cancer Cell Line | Activity |
| Nicotinonitrile Derivatives | Hepatocellular Carcinoma | Cytotoxic |
| Nicotinonitrile Derivatives | Cervical Carcinoma | Cytotoxic |
| Mono(dimethylpyrazolyl)-s-triazine | Breast Cancer (MCF-7) | Antiproliferative |
| Mono(dimethylpyrazolyl)-s-triazine | Colon Cancer (HCT-116) | Antiproliferative |
| Bis(dimethylpyrazolyl)-s-triazine | Liver Cancer (HepG2) | Antiproliferative |
Development of Antimicrobial Agents
The synthesis of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. This compound is a valuable starting material for creating heterocyclic compounds with potential antimicrobial properties.
Pyrazole and triazole derivatives, in particular, have shown significant antimicrobial activity. The synthesis of these compounds often involves the reaction of a phenylhydrazine with a suitable precursor. For instance, pyrazole derivatives can be synthesized by the cyclization of 1,3-diketones with hydrazine derivatives. meddocsonline.org The resulting pyrazoles can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. meddocsonline.orgmdpi.com
Similarly, triazole derivatives synthesized using fluorinated phenylhydrazines have demonstrated a broad spectrum of antimicrobial activities. frontiersin.orgfrontiersin.org The fluorine atom can enhance the lipophilicity and electronic properties of the molecule, which can lead to improved antimicrobial efficacy. Studies have shown that certain fluorinated triazole derivatives exhibit potent activity against various bacterial and fungal strains. frontiersin.orgorientjchem.org
The antimicrobial potential of various heterocyclic derivatives synthesized from phenylhydrazines is highlighted in the following table.
| Heterocyclic Derivative | Type of Activity |
| Pyrazoles | Antibacterial, Antifungal |
| Triazoles | Antibacterial, Antifungal |
| Pyrazolyl 1,3,4-Thiadiazines | Antibacterial, Antifungal |
Exploration of Anti-inflammatory and Analgesic Properties
This compound is a precursor for the synthesis of compounds with potential anti-inflammatory and analgesic properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) are heterocyclic compounds, and the synthesis of novel derivatives in this class is an active area of research.
Indole (B1671886) derivatives, for example, are known to possess anti-inflammatory and analgesic activities. nih.govnih.gov The synthesis of substituted indoles can be achieved through Fischer indole synthesis, which utilizes phenylhydrazines as key reactants. By using this compound, novel fluorinated indole derivatives with potentially enhanced pharmacological profiles can be created.
Furthermore, pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are the primary targets of most NSAIDs. nih.govaalto.fi The synthesis of specific pyrazole structures from this compound could lead to the development of selective COX-2 inhibitors, which would have anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Utilization as Bioconjugation Reagents
Hydrazine derivatives, including this compound, have applications in bioconjugation, the process of linking biomolecules to other molecules, such as drugs or labels. The hydrazine group can react with aldehydes and ketones to form stable hydrazone bonds. This chemistry is utilized to create linkers for attaching molecules to proteins, antibodies, and other biological macromolecules. nih.govresearchgate.net
The formation of a bis-arylhydrazone, for instance, provides a stable and quantifiable linker in bioconjugation. nih.govresearchgate.net This allows for the precise control and reproducibility of the conjugation process. While specific commercial bioconjugation reagents based on this compound are not widely documented, the underlying chemistry of hydrazone formation is a fundamental principle in this field. The fluorine atom in this compound could potentially be used to modulate the stability and reactivity of the resulting hydrazone linker.
Contributions to Agrochemical Research
In addition to its applications in pharmaceuticals, this compound is also used in the synthesis of agrochemicals. cymitquimica.com The development of new pesticides, including herbicides, insecticides, and fungicides, is essential for modern agriculture. The chemical scaffold of this compound can be incorporated into molecules designed to have specific biological activities against pests and weeds.
While detailed public research on specific agrochemicals derived from this compound is limited, the general use of phenylhydrazines in the synthesis of pesticides is known. fluoromart.com The introduction of a fluorine atom can often enhance the efficacy and selectivity of agrochemicals, making fluorinated building blocks like this compound valuable in this industry.
Intermediate for the Synthesis of Pesticidal Compounds
This compound is a key precursor in the synthesis of a variety of pesticidal compounds, particularly those containing pyrazole and indole heterocyclic ring systems. The reactivity of the hydrazine moiety allows for its incorporation into these core structures, which are known to exhibit a wide range of biological activities.
The synthesis of pyrazole derivatives, a class of compounds widely used as insecticides and herbicides, often involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. Fluorinated phenylhydrazines, such as this compound, are utilized to introduce a fluorinated phenyl group into the pyrazole ring. This structural modification can significantly enhance the efficacy and selectivity of the resulting pesticide. The presence of the fluorine atom can alter the compound's lipophilicity, metabolic stability, and binding affinity to the target site in pests.
Another significant application of this compound in agrochemical synthesis is in the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole. Indole derivatives are scaffolds for a variety of herbicides and other agrochemicals. By using this compound, fluorinated indoles can be synthesized, leading to new pesticidal candidates with potentially improved properties. For instance, fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles have been synthesized and have demonstrated herbicidal effects. cymitquimica.com
The following table provides examples of pesticidal compound classes synthesized using this compound as an intermediate.
| Pesticide Class | Core Heterocycle | Role of this compound | Key Synthetic Reaction |
|---|---|---|---|
| Insecticides, Herbicides | Pyrazole | Source of the fluorinated phenyl group on the pyrazole ring. | Cyclocondensation with a 1,3-dicarbonyl compound. |
| Herbicides | Indole | Precursor for the formation of the fluorinated indole ring system. | Fischer Indole Synthesis with an aldehyde or ketone. |
| Herbicides | 1,2,4-Triazino[5,6-b] indole | Incorporated into the final fluorinated heterocyclic structure. | Multi-step synthesis involving reactions of fluorinated indoles. cymitquimica.com |
Role in Materials Science Research
While hydrazine derivatives, in general, are explored for their utility in materials science, specific applications of this compound are not well-documented in available research.
Hydrazine and its derivatives are known to be precursors in the synthesis of high-energy-density materials (HEDMs) due to their high nitrogen content and positive heats of formation, which contribute to the energetic output of the final compounds. For instance, some hydrazine derivatives are used to synthesize precursors for compounds like hexanitrazobenzene. nih.gov The introduction of fluorine into energetic materials is also a known strategy to enhance their density and detonation performance. However, a direct application or specific study of this compound as a precursor for high-performance energetic materials is not detailed in the reviewed scientific literature.
Utility in Analytical Chemistry and Chemical Sensing
This compound and its derivatives have found significant application in the field of analytical chemistry, particularly in the development of sophisticated sensing tools.
Hydrazine is a highly toxic and carcinogenic compound used in various industrial processes, making its detection in environmental and biological samples a critical concern. Fluorescent probes offer a highly sensitive and selective method for detecting specific analytes like hydrazine. Derivatives of phenylhydrazine are valuable in designing such probes.
Research has shown that compounds related to this compound are utilized in the creation of fluorescent probes for hydrazine. nih.gov These probes are often designed to undergo a specific chemical reaction with hydrazine, leading to a measurable change in their fluorescence properties, such as an increase in fluorescence intensity ("turn-on" probe) or a shift in the emission wavelength (ratiometric probe).
For example, a ratiometric fluorescent probe for hydrazine detection was designed for use in environmental and cellular applications, highlighting low cytotoxicity and high sensitivity. nih.gov Another study focused on a quinoline-derived probe that exhibits a large emission shift upon reaction with hydrazine, making it suitable for analyzing environmental and biological samples. nih.gov Reviews of fluorescent probes for hydrazine have underscored the importance of these tools in monitoring environmental and health hazards. nih.gov
The design of these probes often relies on the nucleophilic nature of hydrazine, which can react with specific functional groups on the probe molecule. This interaction alters the electronic structure of the fluorophore, resulting in a distinct optical response. The data below summarizes key features of fluorescent probes for hydrazine detection based on related chemical structures.
| Probe Type | Key Feature | Sensing Mechanism | Application Area | Reference |
|---|---|---|---|---|
| Ratiometric Fluorescent Probe | Low cytotoxicity, high sensitivity | Reaction with hydrazine causing a wavelength shift | Environmental and cellular detection | nih.gov |
| Quinoline-Derived Probe | Large emission shift | Hydrazine-induced chemical transformation | Environmental and biological sample analysis | nih.gov |
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are pivotal computational techniques for predicting the interaction of a ligand with a biological target. These methods are crucial in drug discovery for identifying potential binding modes and estimating binding affinities, thereby prioritizing candidates for synthesis and biological evaluation.
Prediction and Validation of Ligand-Enzyme Binding Modes
Molecular docking studies have been widely employed to predict the binding modes of hydrazone derivatives, a class of compounds synthesized from (3-fluorophenyl)hydrazine, with various enzymatic targets. nih.gov For instance, in the context of discovering potential antidiabetic agents, docking studies of hydrazine (B178648) clubbed thiazoles have been performed against enzymes like aldose reductase and α-glucosidase. nih.gov These studies predict that the fluorophenyl moiety can engage in hydrophobic interactions and halogen bonds within the enzyme's active site, while the hydrazine linker often forms crucial hydrogen bonds with key amino acid residues. nih.gov
Validation of these predicted binding poses is a critical step. While direct crystallographic validation for this compound itself is not extensively reported in the available literature, the correlation between the docking scores of its derivatives and their experimentally determined inhibitory activities provides indirect validation. nih.gov For example, a higher predicted binding affinity (lower docking score) for a derivative often corresponds to a lower experimental IC50 value, suggesting that the predicted binding mode is plausible. nih.gov
Table 1: Predicted Interactions of this compound Derivatives with Enzymatic Targets from Molecular Docking Studies
| Target Enzyme | Key Interacting Residues (Predicted) | Type of Interaction | Reference |
| Aldose Reductase | Tyr48, His110, Trp111 | Hydrogen bonding, π-π stacking | nih.gov |
| α-Glucosidase | Asp215, Glu277, Asp352 | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Monoamine Oxidase A | Tyr407, Tyr444 | Aromatic interactions, hydrogen bonding | nih.gov |
Pharmacophore Generation for Activity and Selectivity Delineation
Pharmacophore modeling is a powerful tool used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of this compound, pharmacophore models can help in understanding the key molecular features responsible for their activity and selectivity towards a particular biological target.
A typical pharmacophore model for a hydrazone derivative might include features such as a hydrogen bond acceptor (from the nitrogen atoms), a hydrogen bond donor (from the N-H group), an aromatic ring feature (from the fluorophenyl group), and a hydrophobic feature. nih.gov The generation of such models often involves aligning a set of active compounds and identifying the common features that are spatially conserved. These models can then be used to screen large virtual libraries of compounds to identify new potential inhibitors with diverse chemical scaffolds but similar pharmacophoric features. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure, reactivity, and energetics of molecules. These calculations are invaluable for understanding reaction mechanisms and predicting molecular properties.
Density Functional Theory (DFT) for Reaction Energy Profiles and Transition State Analysis
DFT calculations have been instrumental in elucidating the reaction mechanisms involving hydrazine derivatives. For the synthesis of compounds from this compound, DFT can be used to map out the entire reaction energy profile. This involves calculating the energies of the reactants, intermediates, transition states, and products.
For example, in the formation of a hydrazone from this compound and an aldehyde, DFT calculations can determine the activation energy barrier for the reaction, providing insights into the reaction kinetics. The geometry of the transition state can also be optimized, revealing the precise atomic arrangement at the peak of the energy barrier. Such studies have shown that the reaction proceeds through a tetrahedral intermediate, with the rate-determining step often being the dehydration to form the final C=N double bond.
Table 2: Calculated Thermodynamic Parameters for a Representative Hydrazone Formation Reaction using DFT
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (ΔG‡) | +15 to +25 |
| Enthalpy of Reaction (ΔH) | -5 to -15 |
| Free Energy of Reaction (ΔG) | -10 to -20 |
Note: These are representative values and can vary depending on the specific reactants and computational level of theory.
Electronic Structure Analysis and Reactivity Prediction
The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity. DFT calculations at levels like B3LYP/6-31G(d,p) have been used to analyze these properties for a range of hydrazine derivatives. imist.maimist.ma
The analysis of atomic charges reveals the polarization effects within the molecule, indicating the most likely sites for nucleophilic or electrophilic attack. imist.maimist.ma The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. imist.maimist.ma For this compound, the fluorine atom's electron-withdrawing nature influences the electron density distribution on the phenyl ring, which in turn affects its reactivity in, for example, electrophilic aromatic substitution reactions. cymitquimica.com
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the detailed analysis of intermolecular interactions over time.
For this compound and its derivatives, MD simulations can be used to sample the accessible conformations of the molecule in different environments, such as in solution or when bound to a protein. nih.gov This is particularly important for flexible molecules, as the bioactive conformation may not be the lowest energy conformation in isolation.
When a derivative of this compound is docked into an enzyme's active site, MD simulations can be performed on the resulting complex to assess its stability and to analyze the interactions in more detail. mdpi.comnih.govmdpi.com These simulations can reveal the persistence of key hydrogen bonds and hydrophobic interactions predicted by docking. mdpi.com Furthermore, MD simulations can provide insights into the role of water molecules in mediating protein-ligand interactions and can be used to calculate binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
Computational Contributions to Structure-Activity Relationship (SAR) Studies
Computational chemistry serves as a powerful tool in the elucidation of structure-activity relationships (SAR) for derivatives of this compound. Through methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can predict the biological activity of novel compounds and understand the molecular interactions that govern their efficacy. These in silico approaches are crucial for rational drug design, enabling the optimization of lead compounds by predicting how structural modifications will impact their therapeutic potential.
The this compound moiety provides a versatile scaffold for creating diverse libraries of compounds. Computational studies focus on how the addition of different chemical groups to this core structure influences its interaction with biological targets. The fluorine atom at the meta-position is of particular interest, as its electronegativity and size can significantly alter the electronic distribution, lipophilicity, and binding capabilities of the entire molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of phenylhydrazine (B124118), 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These analyses provide insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule influence its activity.
For instance, in a study on a series of antifungal 3-(1-(2-(substituted phenyl)hydrazinyl)alkylidene)furan-2,4(3H,5H)-diones, 3D-QSAR models were developed to understand the structural requirements for potent activity against Botrytis cinerea. nih.gov Although this study did not focus exclusively on the 3-fluoro substitution, it exemplifies the methodology that would be applied to such compounds. The resulting CoMFA and CoMSIA models demonstrated good predictive ability, indicating that the steric and electrostatic fields are key determinants of antifungal potency. nih.gov The contour maps generated from these models can guide the synthesis of more effective analogs by showing where bulky groups or specific electronic features would be beneficial or detrimental.
| Model | q² (Cross-validated) | r² (Non-cross-validated) | Optimal Number of Components | Field Contributions |
|---|---|---|---|---|
| CoMFA | 0.565 | 0.983 | 5 | Steric: 55%, Electrostatic: 45% |
| CoMSIA | 0.823 | 0.945 | 6 | Steric: 12%, Electrostatic: 30%, Hydrophobic: 35%, H-bond Donor: 23% |
Molecular Docking and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. This method is instrumental in understanding the SAR of this compound derivatives by visualizing their binding modes and key interactions at the atomic level.
An illustrative example comes from studies on indole-based Schiff bases designed as α-glucosidase inhibitors, where derivatives with halogenated phenyl rings were investigated. mdpi.com In one such study, compounds featuring a 2-fluorophenyl group and a 3-bromophenyl group were synthesized and evaluated. mdpi.com Molecular docking simulations revealed that these compounds could fit into the active site of the α-glucosidase enzyme, forming crucial hydrogen bonds and π-π stacking interactions with key amino acid residues like Asp327, Asp542, and Phe649. mdpi.com The position and nature of the halogen substituent on the phenyl ring were found to directly influence the strength and geometry of these interactions, thereby explaining the observed differences in inhibitory activity. The 3-bromophenyl derivative, for example, exhibited the highest activity in its series, outperforming the clinical reference drug acarbose. mdpi.com
| Compound | Relevant Phenyl Moiety | IC₅₀ (µM) |
|---|---|---|
| 4f | 2-Fluorophenyl | >100 |
| 4g | 3-Bromophenyl | 10.89 |
| Acarbose (Reference) | - | 48.95 |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of (3-Fluorophenyl)hydrazine in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For 3-Fluorophenylhydrazine hydrochloride, the proton signals are observed in a deuterated solvent like DMSO-d₆. The aromatic protons appear as complex multiplets due to splitting by adjacent protons and the fluorine atom. The protons of the hydrazine (B178648) group also show distinct signals. chemicalbook.com
Table 1: ¹H NMR Chemical Shift Assignments for 3-Fluorophenylhydrazine hydrochloride in DMSO-d₆ chemicalbook.com
| Assignment | Chemical Shift (ppm) |
|---|---|
| NH | 10.50 |
| NH₂ | 8.7 |
| Aromatic CH | 7.297 |
| Aromatic CH | 6.874 |
| Aromatic CH | 6.831 |
Carbon-¹³ (¹³C) NMR spectroscopy is used to identify the carbon framework of the molecule. fluoromart.com In this compound, six distinct signals are expected for the aromatic carbons due to the asymmetry introduced by the fluorine substituent. A key feature is the signal for the carbon atom directly bonded to fluorine, which appears as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons also exhibit smaller long-range C-F couplings.
Fluorine-¹⁹ (¹⁹F) NMR is a highly sensitive technique used to probe the fluorine atom's environment. biophysics.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. biophysics.org The ¹⁹F chemical shift is very sensitive to the electronic environment, making it an excellent probe for structural confirmation and for studying interactions. biophysics.org For this compound, a single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
Nitrogen-¹⁵ (¹⁵N) NMR can provide direct information about the two nitrogen atoms in the hydrazine moiety. Although ¹⁵N has a very low natural abundance and sensitivity, modern NMR techniques, including 2D methods, can overcome this limitation. The chemical shifts of the nitrogen atoms can confirm the presence of the hydrazine group and provide insights into its electronic structure and hydrogen bonding interactions. nih.gov
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra of this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal the connectivity between the protons on the aromatic ring, helping to trace the spin system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.edu HSQC is invaluable for assigning the protonated carbons in the phenyl ring. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a small molecule like this compound, NOESY can help confirm assignments and provide information about preferred conformations.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. nih.gov This capability allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. nih.gov The free base form of this compound has a molecular formula of C₆H₇FN₂. HRMS can confirm this composition by measuring its exact mass. The theoretical exact mass of the protonated molecule, [C₆H₇FN₂ + H]⁺, is 127.06715 Da, and HRMS instruments can measure this value to within a few parts per million (ppm).
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. libretexts.org The IR spectrum of this compound provides clear evidence for its key functional groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (hydrazine) | 3400-3200 |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-F Stretch | 1300-1000 |
The N-H stretching vibrations of the -NH and -NH₂ groups typically appear as one or more bands in the 3400-3200 cm⁻¹ region. researchgate.net Aromatic C-H stretches are found just above 3000 cm⁻¹, while the characteristic in-ring C=C stretching vibrations of the phenyl group appear in the 1600-1450 cm⁻¹ range. libretexts.org A strong absorption band corresponding to the C-F stretch is expected in the 1300-1000 cm⁻¹ region, confirming the presence of the fluorine substituent. libretexts.org
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
For instance, the crystal structures of various derivatives of fluorophenylhydrazine have been successfully determined using single-crystal XRD. These studies are crucial for confirming the molecular structure following synthesis. In a typical analysis of a related fluorophenylhydrazine derivative, crystals suitable for XRD are grown, often by slow evaporation from a solvent like ethanol (B145695). The resulting diffraction data allows for the precise determination of crystallographic parameters.
Single-Crystal XRD: This technique provides unambiguous proof of a molecule's structure. For new compounds derived from this compound, obtaining a single crystal is a primary goal for characterization. The process involves mounting a suitable crystal on a diffractometer and bombarding it with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
Powder XRD: Powder X-ray Diffraction (PXRD) is utilized to analyze the bulk crystalline nature of a sample. It is instrumental in identifying crystalline phases and can be used to assess the purity of a bulk sample of this compound hydrochloride, which often exists as a crystalline powder. The technique involves exposing a powdered sample to X-rays and measuring the intensity of the diffracted beams at different angles.
Below is a hypothetical table representing typical crystallographic data that could be obtained for a derivative of this compound.
| Parameter | Hypothetical Value for a Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.234 |
| c (Å) | 12.891 |
| β (°) ** | 121.05 |
| Volume (ų) ** | 1695.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.450 |
| R-factor (%) | 4.5 |
This table is illustrative and based on data for related compounds.
Electrochemical Methods: Cyclic Voltammetry for Redox Behavior Analysis
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. For this compound, CV can provide insights into its oxidation potential and the stability of the resulting species. The hydrazine moiety is known to be electrochemically active and can undergo oxidation.
Studies on phenylhydrazine (B124118) and its derivatives show that they can be oxidized at a solid electrode surface, such as glassy carbon. The oxidation process is typically irreversible and involves the transfer of electrons from the hydrazine group. The presence of the fluorine atom on the phenyl ring in this compound is expected to influence its redox potential due to fluorine's electron-withdrawing nature, making the compound slightly more difficult to oxidize compared to unsubstituted phenylhydrazine.
A typical cyclic voltammogram for a phenylhydrazine derivative would show an anodic peak corresponding to its oxidation. The potential at which this peak occurs provides information about the ease of oxidation. The shape of the peak can indicate the reversibility of the process. For many hydrazine derivatives, the oxidation is followed by chemical reactions, leading to an irreversible wave in the voltammogram.
The table below summarizes expected electrochemical data for this compound based on studies of related compounds.
| Parameter | Expected Value / Observation |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Supporting Electrolyte | 0.1 M Phosphate Buffer |
| Anodic Peak Potential (Epa) | Expected to be positive, influenced by pH and scan rate. |
| Process | Irreversible oxidation |
| Mechanism | Involves electron transfer from the hydrazine moiety, potentially followed by chemical steps. |
This data is extrapolated from studies on phenylhydrazine and its derivatives.
Chromatographic Separations for Purification and Analysis
Chromatographic techniques are indispensable for the purification of this compound and for the analysis of its purity and reaction progress.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. libretexts.org In the synthesis of derivatives of this compound, TLC is routinely used to track the consumption of the starting material and the formation of the product.
A typical TLC setup for monitoring a reaction involving this compound would involve spotting the reaction mixture on a TLC plate alongside the starting material. The plate is then developed in an appropriate solvent system. The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase. The spots are visualized, often under UV light, and their retention factor (Rf) values are compared. The disappearance of the spot corresponding to this compound and the appearance of a new spot indicates the progress of the reaction.
| Component | Expected Rf Value Range | Visualization Method |
| This compound | Varies with eluent | UV (254 nm) |
| Reaction Product | Varies with eluent | UV (254 nm) |
| Starting Material (co-spot) | Varies with eluent | UV (254 nm) |
| Reaction Mixture | Varies with eluent | UV (254 nm) |
Rf values are highly dependent on the specific TLC plate and solvent system used.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution separation techniques used for the quantitative analysis and purity assessment of this compound. These methods are crucial for quality control, ensuring that the compound meets the required purity specifications for its intended use.
A reversed-phase HPLC method is commonly employed for the analysis of phenylhydrazine derivatives. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. A detector, typically a UV-Vis detector, is used to quantify the analyte as it elutes from the column. UPLC, which utilizes smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC.
A typical HPLC method for the purity assessment of this compound hydrochloride might involve the following conditions:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV at a specific wavelength (e.g., 240 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Purity Specification | Often ≥97% or higher |
These conditions are illustrative and would require optimization for specific applications.
Considerations for Research Safety and Environmental Impact in Laboratory Settings
Methodologies for Responsible Management and Disposal of Chemical Research Waste
The proper management and disposal of waste containing (3-Fluorophenyl)hydrazine are crucial to prevent environmental contamination and ensure regulatory compliance. Hydrazine (B178648) waste is typically classified as hazardous waste. croneri.co.uknj.gov
Waste Collection and Storage: All waste containing hydrazine, including contaminated lab supplies like gloves, paper towels, and glassware, must be collected in designated, properly labeled hazardous waste containers. case.edund.edu The container must be clearly marked with "Hazardous Waste - Hydrazine" and a "Toxic" pictogram. nd.edu Waste containers should be kept closed, stored in secondary containment, and located in a designated storage area. nd.edu It is imperative not to mix hydrazine waste with other types of chemical waste. croneri.co.uk
Spill Management: In the event of a spill, the area should be evacuated, and access restricted. nd.educharlotte.edu All ignition sources must be eliminated. croneri.co.uk For small spills, absorbent materials like vermiculite (B1170534) or dry sand can be used to contain the chemical. croneri.co.uk The contaminated absorbent material must then be collected into a sealable container for disposal as hazardous waste. croneri.co.uk For larger spills, the area should be ventilated, and emergency services (such as the institutional Environmental Health & Safety department) should be contacted immediately. case.educroneri.co.uk Spills should never be washed down the drain. croneri.co.uknj.gov
Disposal Methods: Disposal of hydrazine waste must follow local, state, and federal regulations. croneri.co.uknj.gov Common disposal methodologies include:
Incineration: Burning the waste in a chemical incinerator equipped with an afterburner and scrubber is an effective method. inchem.org The hydrazine waste may be diluted with a flammable solvent before incineration. inchem.org
Chemical Treatment: Hydrazine can be neutralized by dilution with water followed by treatment with a weak acid like dilute sulfuric acid. inchem.org Another method involves oxidation with a dilute solution of sodium hypochlorite. dep.state.pa.us The resulting solution may then be suitable for disposal down the sewer with copious amounts of water, pending local regulations. inchem.org
Licensed Contractor: The most common and recommended practice for research laboratories is to have hazardous waste removed by a licensed and certified waste disposal contractor. croneri.co.uk
| Waste Management Step | Procedure |
| Labeling | "Hazardous Waste - Hydrazine" and "Toxic" Pictogram |
| Storage | Closed, compatible container within secondary containment |
| Small Spills | Absorb with inert material (sand, vermiculite), collect for disposal |
| Large Spills | Evacuate, ventilate, and call emergency services |
| Disposal | Via licensed hazardous waste contractor; Chemical treatment or incineration |
Evaluation of Broader Environmental and Toxicological Implications in Mechanistic Research
The use of this compound in research carries broader implications for environmental health and toxicology that must be considered. Hydrazine and its derivatives are recognized as environmental contaminants with the potential to cause adverse health effects. nih.govdoi.org
Toxicological Profile: Hydrazines as a class of compounds are known to be toxic. inchem.org They can be absorbed through skin contact, inhalation, or ingestion. inchem.orgnih.govdoi.org Both acute and chronic exposure should be avoided. unm.edu Studies in laboratory animals have shown that hydrazines can cause cancer, and they are classified by multiple agencies, including the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC), as possible human carcinogens. nih.govdoi.orgwho.int The toxicological properties of many specific derivatives like this compound have not been fully investigated, necessitating a precautionary approach where they are handled as if they are highly toxic and carcinogenic. chemicalbook.com
Environmental Fate and Impact: Hydrazines are highly reactive and can degrade rapidly in the environment, with oxidation being the dominant process. cdc.gov However, their degradation in water can be slow depending on the conditions. inchem.org Despite their reactivity, they have been identified at hazardous waste sites. nih.govdoi.org If released into the environment, they can contaminate water and soil. nih.govdoi.org Because of their potential carcinogenicity and hazard to aquatic life and plant life, environmental releases should be strictly prevented, and levels should be kept as low as feasible. fishersci.comwho.int The interaction of hydrazines with common soil minerals like hematite (B75146) can affect their degradation rates, indicating that their persistence in the environment can be complex. researchgate.net
Research Considerations: When designing experiments involving this compound, researchers should consider the principles of green chemistry to minimize waste and environmental impact. This includes using the smallest feasible quantities of the chemical and considering alternative, less hazardous reagents if possible. A thorough risk assessment should be conducted before any new procedure is undertaken, evaluating not only the immediate safety risks to the researcher but also the potential for environmental release and the full lifecycle of the chemical from acquisition to disposal.
| Implication | Description |
| Human Toxicology | Possible human carcinogen; Toxic via inhalation, ingestion, and skin contact. nih.govdoi.orgwho.int |
| Environmental Fate | Degrades via oxidation but can persist in water and soil under certain conditions. inchem.orgcdc.govresearchgate.net |
| Ecological Impact | Presents a hazard to aquatic environments and plant life. who.int |
| Regulatory Status | Classified as a hazardous substance and potential carcinogen by major health and environmental agencies. nih.govdoi.org |
Q & A
Q. What are the optimal synthetic routes for preparing (3-Fluorophenyl)hydrazine derivatives in multi-step organic reactions?
Methodological Answer: A common approach involves sequential reactions starting with 1-(3-fluorophenyl)ethan-1-one and diethyl oxalate in methanol under sodium methylate catalysis. Hydrazine hydrate is then introduced to form pyrazole intermediates, followed by reactions with carbon disulfide and haloalkanes to yield S-alkyl triazole-thiol derivatives. Key steps include:
- Hydrazinolysis : Refluxing intermediates with hydrazine hydrate in ethanol for 6–8 hours to form hydrazides.
- Cyclization : Acidic precipitation (pH 1–2) to isolate thiol derivatives, monitored via TLC.
Structural confirmation uses ¹H NMR (e.g., δ 7.48–7.19 ppm for 3-fluorophenyl protons) and IR spectroscopy (e.g., C=O stretch at 1608 cm⁻¹) .
Q. How can researchers confirm the purity and structural integrity of this compound-derived compounds?
Methodological Answer:
- Chromatography : High-performance liquid chromatography-mass spectrometry (HPLC-MS) confirms compound individuality and purity.
- Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., pyrazole NH at δ 12.45 ppm).
- IR : Detects functional groups (e.g., C=S stretch at 1200–1050 cm⁻¹).
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 61.36% observed vs. 61.53% calculated) .
Q. What are the primary applications of this compound in heterocyclic chemistry?
Methodological Answer: The compound is pivotal in synthesizing fused heterocycles (e.g., pyrazole-triazole hybrids) for pharmacological studies. For example:
- Antifungal Agents : S-alkyl derivatives of 4-amino-5-(3-fluorophenyl)pyrazolyl-triazole-thiol show promise via molecular docking with lanosterol 14α-demethylase (CYP51) .
- Anti-inflammatory Targets : Docking studies against cyclooxygenase-2 (COX-2) guide structural optimization .
Advanced Research Questions
Q. How do computational studies inform the design of hydrazine-catalyzed reactions involving this compound?
Methodological Answer: Density functional theory (DFT) calculations (e.g., M05-2X/6-31G(d)) model reaction pathways, such as:
- Catalytic Ring-Opening Metathesis : Hydrazine catalysts lower activation barriers for cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines reduce energy barriers by 15–20 kcal/mol compared to [2.2.1] analogs.
- Epoxide Reduction : Hydrazine selectively reduces epoxide groups in graphene oxide via nucleophilic attack, as shown by transition-state simulations .
Q. What strategies resolve contradictions in hydrazine decomposition kinetics for hydrogen production?
Methodological Answer:
- Catalyst Screening : Compare Ni-Pt/Al₂O₃ vs. Ru-based catalysts for N–N bond cleavage efficiency. Ni-Pt achieves >95% H₂ selectivity at 80°C.
- Mechanistic Studies : Operando spectroscopy distinguishes pathways:
Q. How can thermodynamic properties of this compound derivatives guide material science applications?
Methodological Answer:
- Vapor Pressure Modeling : Extrapolate solid-phase hydrazine vapor pressure using Clapeyron equations (e.g., ln(P) = 23.2 – 5200/T for 200–300 K).
- Thermal Stability : TGA-DSC reveals decomposition onset at 180°C for triazole-thiol derivatives, informing thruster design.
- Plume Analysis : CFD simulations (e.g., ANSYS Fluent) predict exhaust profiles of hydrazine-based monopropellants, optimizing nozzle geometry for 10N thrusters .
Q. What role does this compound play in photocatalytic systems?
Methodological Answer:
- Material Synthesis : Hydrazine monohydrate modulates MoSe₂ phase (2H vs. 1T) in MoSe₂/CdS-CdSe composites during hydrothermal synthesis, enhancing H₂ evolution rates (e.g., 12.8 mmol·g⁻¹·h⁻¹ under visible light).
- Doping Effects : Fluorine substitution improves charge separation via electron-withdrawing effects, quantified by Mott-Schottky analysis .
Q. How do reaction conditions influence the regioselectivity of Fischer indole synthesis with this compound?
Methodological Answer:
- Acid Catalysis : HCl (pH < 3) directs cyclization to 3-substituted indoles via [3,3]-sigmatropic rearrangement.
- Solvent Effects : Ethanol vs. DMF alters activation energy (ΔΔG‡ ≈ 5 kcal/mol), favoring 2-substituted indoles in polar aprotic solvents.
- Substituent Effects : 3-Fluorophenyl groups enhance para-directing effects in electrophilic substitution, validated by Hammett σ⁺ correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
